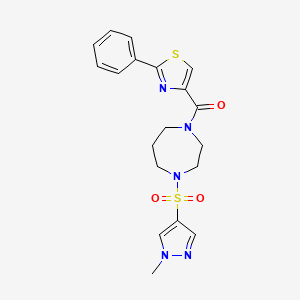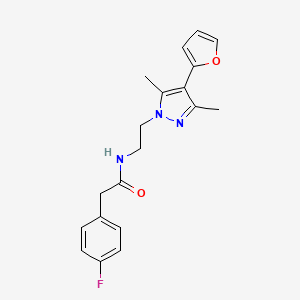![molecular formula C17H19N5O5 B2483906 N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-39-2](/img/structure/B2483906.png)
N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that are rich in heterocyclic structures, a common feature in many biologically active molecules. The pyrazolo[3,4-d]pyrimidinyl moiety, in particular, is notable for its presence in compounds exhibiting a wide range of pharmacological activities. The interest in such molecules is driven by their potential as therapeutic agents, their unique chemical properties, and their role in advancing our understanding of molecular interactions within biological systems.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves multi-step chemical reactions, starting from simple precursors to achieve the complex final structure. Key steps typically include intramolecular cyclization, N-allylation, and subsequent cycloaddition reactions to introduce the desired functional groups. For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the complexity and creativity in synthetic chemistry approaches to access such frameworks (Rahmouni et al., 2014).
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
- A study by Dollé et al. (2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound with a structure similar to the one you're interested in. These compounds were developed as selective ligands for the translocator protein (18 kDa) and used for in vivo imaging with positron emission tomography.
Synthesis and Anticancer Activity
- Al-Sanea et al. (2020) explored the synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and evaluated their anticancer activity. One of the synthesized compounds showed significant growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Novel Derivatives for Various Applications
- Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study focused on the [3+2] cycloaddition process and the characterization of the resultant compounds (Rahmouni et al., 2014).
Antimicrobial Activity
- Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. The compounds synthesized included derivatives of the pyrazolopyrimidin-4(5H)-one structure (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) synthesized and characterized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-26-13-4-3-11(7-14(13)27-2)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPQQAYSMNEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)
![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)



![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)
